molecular formula C13H13NO2S B2650902 (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1428382-33-5

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2650902
CAS No.: 1428382-33-5
M. Wt: 247.31
InChI Key: KXVVDEGLNONUJA-OWOJBTEDSA-N
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Description

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of the Furan and Thiophene Precursors: The furan and thiophene rings are synthesized separately using standard organic synthesis techniques.

    Formation of the Acrylamide Moiety: The acrylamide group is introduced through a reaction involving acryloyl chloride and an amine derivative.

    Coupling Reaction: The furan and thiophene precursors are coupled with the acrylamide moiety under specific reaction conditions, often involving a catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

Mechanism of Action

The mechanism by which (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

    Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: Another HDAC inhibitor used for peripheral T-cell lymphoma.

    Belinostat: Used for the treatment of peripheral T-cell lymphoma.

Uniqueness

(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to its specific combination of furan and thiophene rings, which may confer distinct electronic and steric properties compared to other HDAC inhibitors. This uniqueness can potentially lead to different biological activities and therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(2-1-12-5-8-17-10-12)14-6-3-11-4-7-16-9-11/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVVDEGLNONUJA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C=CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1CCNC(=O)/C=C/C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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